molecular formula C15H17F3N2O2S B6082940 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide

2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide

Cat. No. B6082940
M. Wt: 346.4 g/mol
InChI Key: DLAXAGJQNKUTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide is not fully understood. However, it has been suggested to act by inhibiting the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.
Biochemical and Physiological Effects:
2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide in lab experiments is its potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties. However, one of the limitations is its synthetic nature, which may limit its potential use in natural product-based drug discovery.

Future Directions

There are several future directions for the research on 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide. One of the directions is to explore its potential as a lead compound for the development of novel drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to investigate its potential toxicity and pharmacokinetic properties. Additionally, the synthesis of analogs and derivatives of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide may also be explored to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been reported in various studies. One of the most commonly used methods involves the reaction of 2-(methylthio) acetamide with 5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions and yields 2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide as a white solid.

Scientific Research Applications

2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, it has been reported to possess anticancer, anti-inflammatory, and antioxidant properties.

properties

IUPAC Name

2-methylsulfanyl-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c1-23-9-13(21)19-11-6-14(22)20(8-11)7-10-4-2-3-5-12(10)15(16,17)18/h2-5,11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAXAGJQNKUTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide

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